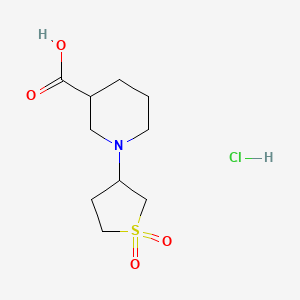

1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxylic acid hydrochloride

Description

1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxylic acid hydrochloride is a piperidine-3-carboxylic acid derivative substituted at the nitrogen atom with a 1,1-dioxidotetrahydrothiophen-3-yl group. While direct data on its synthesis or applications are unavailable in the provided evidence, structural analogs suggest its utility in medicinal chemistry, particularly in targeting neurological or enzymatic pathways.

Properties

Molecular Formula |

C10H18ClNO4S |

|---|---|

Molecular Weight |

283.77 g/mol |

IUPAC Name |

1-(1,1-dioxothiolan-3-yl)piperidine-3-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C10H17NO4S.ClH/c12-10(13)8-2-1-4-11(6-8)9-3-5-16(14,15)7-9;/h8-9H,1-7H2,(H,12,13);1H |

InChI Key |

ZCUZHEHXYRTZIT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CN(C1)C2CCS(=O)(=O)C2)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxylic acid hydrochloride typically involves the following steps:

Formation of the Tetrahydrothiophene Ring: The tetrahydrothiophene ring can be synthesized through the reaction of a suitable diene with sulfur dioxide, followed by reduction to form the tetrahydrothiophene.

Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the tetrahydrothiophene intermediate.

Oxidation to Form the Sulfone Group: The tetrahydrothiophene ring is oxidized to form the sulfone group using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.

Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, where a suitable carboxylating agent reacts with the piperidine derivative.

Formation of the Hydrochloride Salt: The final compound is obtained by reacting the carboxylic acid derivative with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes optimization of reaction conditions, purification steps, and quality control measures to ensure the desired purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The sulfone group can undergo further oxidation to form sulfoxides or sulfones.

Reduction: The sulfone group can be reduced to form thiols or sulfides.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles.

Hydrolysis: The carboxylic acid group can undergo hydrolysis to form the corresponding carboxylate salt.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Hydrolysis: Aqueous sodium hydroxide, hydrochloric acid.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, sulfides.

Substitution: Alkylated or acylated piperidine derivatives.

Hydrolysis: Carboxylate salts.

Scientific Research Applications

1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxylic acid hydrochloride has various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. The piperidine ring can interact with various receptors and ion channels, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological molecules, affecting their structure and function.

Comparison with Similar Compounds

Structural and Molecular Comparison

*Hypothetical formula based on structural analysis.

Key Differences and Implications

Substituent Chemistry :

- The target compound’s 1,1-dioxidotetrahydrothiophen-3-yl group introduces a sulfone moiety, which is more polar and oxidation-resistant than thioether groups (e.g., Tiagabine’s thiophene substituents) .

- Aromatic vs. Aliphatic Substituents : Compounds like 1-[(3-fluorophenyl)methyl] derivatives () leverage aromatic interactions for target binding, while alkyl-substituted analogs (e.g., 3-Ethylpiperidine-3-carboxylic acid hydrochloride in ) prioritize lipophilicity.

Pharmacological Relevance: Tiagabine’s bis-thiophene substituent enables potent GABA reuptake inhibition, highlighting how bulky hydrophobic groups enhance CNS activity . The sulfone group in the target compound may reduce blood-brain barrier penetration compared to Tiagabine but improve aqueous solubility for non-CNS applications.

Synthetic Pathways :

- describes hydrogenation with Raney nickel to reduce intermediates (e.g., ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate), a method applicable to piperidine carboxylate derivatives .

- The target compound’s synthesis likely involves sulfonation of tetrahydrothiophene followed by coupling to piperidine-3-carboxylic acid.

Biological Activity

1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxylic acid hydrochloride is a compound with a unique structural framework that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄ClN₃O₄S

- Molecular Weight : 333.75 g/mol

- CAS Number : 946259-65-0

The compound features a piperidine ring linked to a tetrahydrothiophene moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that compounds containing piperidine and tetrahydrothiophene structures exhibit various biological activities, including:

- Antiviral Activity : Certain derivatives have shown effectiveness against viruses such as influenza and coronaviruses. For instance, studies on structurally similar piperidines demonstrated anti-influenza activity, with some compounds acting as selective replication inhibitors .

- Antitumor Effects : The presence of the piperidine ring is often associated with antitumor properties. Compounds derived from this structure have been explored for their ability to inhibit tumor growth by targeting specific cellular pathways.

- G protein-gated Inwardly Rectifying Potassium (GIRK) Channel Activation : Recent studies have identified derivatives of the compound as activators of GIRK channels, which are crucial in regulating neuronal excitability and cardiac function .

The biological mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : The compound may interact with various enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Modulation : It is hypothesized that this compound can modulate receptor activity, influencing signal transduction pathways critical for cellular responses.

Antiviral Activity

A study evaluating a series of piperidine derivatives highlighted their potential as antiviral agents against influenza virus. The most potent compound exhibited an EC50 value of 7.4 µM against human coronavirus 229E, indicating promising antiviral activity .

Antitumor Studies

Research focusing on the antitumor properties of piperidine derivatives revealed that modifications in the tetrahydrothiophene group enhance cytotoxicity against various cancer cell lines. These findings suggest that structural optimization can lead to more effective anticancer agents.

GIRK Channel Activation

Investigations into the activation of GIRK channels by related compounds showed that certain derivatives possess nanomolar potency. This activation could have therapeutic implications for conditions such as cardiac arrhythmias and neurological disorders .

Data Summary Table

Q & A

Q. What are the established synthetic routes for preparing 1-(1,1-Dioxidotetrahydrothiophen-3-yl)piperidine-3-carboxylic acid hydrochloride, and what precursors are typically involved?

The synthesis of this compound generally involves multi-step organic reactions. A common approach includes:

- Step 1 : Reacting a tetrahydrothiophene derivative with an oxidizing agent to form the 1,1-dioxidotetrahydrothiophene intermediate.

- Step 2 : Functionalizing the piperidine ring at the 3-position via nucleophilic substitution or coupling reactions.

- Step 3 : Introducing the carboxylic acid group through hydrolysis or oxidation of a precursor ester or nitrile.

- Step 4 : Salt formation with hydrochloric acid to improve stability and solubility.

Precursors often include piperidine-3-carboxylic acid derivatives and tetrahydrothiophene-based intermediates. Reaction conditions (e.g., temperature, catalysts) must be optimized to minimize side products .

Q. How can researchers ensure the compound’s purity during synthesis, and what analytical techniques are recommended?

Critical purity validation methods include:

- HPLC : Use a C18 column with UV detection at 206 nm, as described for structurally similar compounds. Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% TFA) to resolve impurities .

- 1H NMR : Detect residual solvents (e.g., acetone) and confirm structural integrity. For example, a purity of 98.7% was achieved using NMR with <0.2% solvent contamination .

- Titration : Quantify hydrochloride content via acid-base titration, ensuring stoichiometric consistency .

Table 1 : Example HPLC Conditions for Purity Analysis

| Parameter | Specification |

|---|---|

| Column | C18, 5 µm, 250 × 4.6 mm |

| Mobile Phase | Acetonitrile/Water (0.1% TFA) gradient |

| Detection Wavelength | 206 nm |

| Flow Rate | 1.0 mL/min |

Q. What safety protocols are essential when handling this compound in laboratory settings?

Key safety measures include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for handling powders to prevent inhalation .

- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent degradation. Avoid exposure to moisture or heat sources .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Follow institutional guidelines for hazardous waste .

Advanced Research Questions

Q. How can computational chemistry methods optimize the synthesis process and predict reaction outcomes?

State-of-the-art approaches include:

- Quantum Chemical Calculations : Use software like Gaussian or ORCA to model reaction pathways and transition states, identifying energy barriers for key steps (e.g., oxidation of tetrahydrothiophene) .

- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts, solvents, or temperatures. For example, ICReDD’s methodology integrates computational and experimental data to narrow down reaction conditions, reducing trial-and-error experimentation .

- Reaction Path Search : Apply algorithms like the artificial force-induced reaction (AFIR) method to explore feasible intermediates and byproducts .

Q. How should researchers address discrepancies in biological activity data across studies involving this compound?

Methodological strategies include:

- Standardized Assays : Validate bioactivity using orthogonal assays (e.g., enzyme inhibition + cell viability) to confirm target specificity. For instance, preliminary studies on similar piperidine derivatives showed variability due to assay conditions (e.g., pH, incubation time) .

- Batch Consistency Analysis : Compare purity, salt form, and stereochemistry across batches using LC-MS and chiral HPLC. Contradictions in activity may arise from undetected enantiomeric impurities .

- Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., ANOVA) to identify confounding variables like solvent choice or cell line differences .

Q. What strategies improve the compound’s solubility and stability for in vivo studies?

Approaches include:

- Salt Form Optimization : Hydrochloride salts enhance aqueous solubility, as demonstrated for structurally related piperidine derivatives .

- Prodrug Design : Modify the carboxylic acid group to an ester prodrug, which hydrolyzes in vivo to release the active form. This strategy improved bioavailability in studies on similar compounds .

- Lyophilization : Prepare stable lyophilized formulations using cryoprotectants (e.g., trehalose) for long-term storage. Monitor degradation via accelerated stability testing (40°C/75% RH for 6 months) .

Methodological Notes

- Contradiction Handling : When conflicting data arise (e.g., variable bioactivity), prioritize studies with rigorous analytical validation (e.g., NMR/HPLC purity >98%) and standardized protocols .

- Data Reproducibility : Document reaction conditions (e.g., solvent purity, catalyst lot) in detail, as minor variations can significantly impact outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.